molecular formula C15H9BrClNOS B2899458 N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 297763-63-4

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2899458
CAS No.: 297763-63-4
M. Wt: 366.66
InChI Key: CWRXJPOFTHKVNW-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide: is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and a carboxamide functional group attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-chlorobenzene and thiophene-2-carboxylic acid. This reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl3) under reflux conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the benzothiophene core with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzothiophene derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its potential in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its applications extend to the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

  • N-(3-Fluorophenyl)-3-chloro-1-benzothiophene-2-carboxamide
  • N-(3-Methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
  • N-(3-Nitrophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Comparison: N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to fluorine, methyl, or nitro groups, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.

Biological Activity

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its pharmacological potential. The presence of bromine and chlorine substituents, along with the carboxamide functional group, enhances its reactivity and biological profile.

The compound interacts with various molecular targets, primarily by modulating enzyme or receptor activity. It has been noted for its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. Additionally, it may exhibit selective agonistic or antagonistic effects on specific receptors, which can lead to varied biological outcomes depending on the cellular context .

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG23.105
PC-32.15

These results indicate that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and caspase activation.

2. Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes linked to inflammatory responses suggests it may be beneficial in treating conditions characterized by inflammation. Its mechanism likely involves the modulation of signaling pathways that regulate inflammatory mediators .

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. This activity is attributed to the structural characteristics that allow for interaction with microbial enzymes or cellular components .

Study on Anticancer Activity

A study evaluating the antiproliferative effects of various thiophene derivatives, including this compound, reported significant cytotoxicity against liver and prostate cancer cell lines. The best-performing derivative showed an IC50 value of approximately 2 µM against HepG2 cells, indicating strong potential as an anticancer agent .

Structure-Activity Relationship Analysis

A quantitative structure-activity relationship (QSAR) analysis was performed to understand how structural modifications impact biological activity. The study highlighted that electron-withdrawing groups such as bromine enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins .

Properties

IUPAC Name

N-(3-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXJPOFTHKVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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